2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide
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Overview
Description
2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide typically involves the reaction of piperazine with acetamide derivatives under controlled conditions. One common method involves the acylation of piperazine with chloroacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated purification systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Studied for its anticancer properties.
Uniqueness
2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H16N4O2 |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-[4-(2-amino-2-oxoethyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C8H16N4O2/c9-7(13)5-11-1-2-12(4-3-11)6-8(10)14/h1-6H2,(H2,9,13)(H2,10,14) |
InChI Key |
BHBAKSDWIOKCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N)CC(=O)N |
Origin of Product |
United States |
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